molecular formula C5H9ClO2 B12009339 2-(Chloromethyl)-2-methyl-1,3-dioxolane CAS No. 4469-49-2

2-(Chloromethyl)-2-methyl-1,3-dioxolane

Cat. No.: B12009339
CAS No.: 4469-49-2
M. Wt: 136.58 g/mol
InChI Key: VBGCEKQIYVBVEH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Dioxolane Chemistry

Dioxolanes are a class of heterocyclic acetals that are generally stable under basic, reductive, and oxidative conditions, but are labile towards acids. sigmaaldrich.comorganic-chemistry.org The introduction of a halogen atom, as in 2-(chloromethyl)-2-methyl-1,3-dioxolane, significantly influences the molecule's reactivity. The halogenated side chain provides a reactive site for nucleophilic substitution reactions, while the dioxolane ring often acts as a protecting group for a carbonyl functionality. wikipedia.org

The reactivity of the halomethyl group in these compounds follows the general trend observed for haloalkanes, where the carbon-iodine bond is the most reactive and the carbon-fluorine bond is the least reactive. youtube.com This is attributed to the bond dissociation energies, with the C-Cl bond being stronger than C-Br and C-I bonds, but weaker than the C-F bond. youtube.com Therefore, this compound is more reactive in nucleophilic substitution reactions than its fluorine-containing counterpart, but less reactive than the bromo or iodo analogues.

The synthesis of halogenated dioxolanes can be achieved through several routes. One common method is the reaction of a ketone or aldehyde with a halogenated diol. Another approach involves the reaction of epichlorohydrin (B41342) with a ketone, such as acetone (B3395972), often facilitated by a catalyst. acs.org A patent describes a process for producing 2-halomethyl-1,3-cyclic acetals by reacting 1,2-dihaloethyl acetate (B1210297) with an aliphatic diol, followed by alkaline hydrolysis to improve the yield and purity of the final product. google.com

Significance as a Synthetic Precursor and Intermediate in Organic Transformations

The true significance of this compound lies in its utility as a synthetic precursor. The chloromethyl group serves as an electrophilic handle, allowing for the introduction of the 2-methyl-1,3-dioxolane (B1212220) moiety into a wide range of molecules through reactions with various nucleophiles.

A prominent application is in the synthesis of heterocyclic compounds. For example, 2,2-dimethyl-4-(chloromethyl)-1,3-dioxolane, a closely related compound, is used to synthesize 2,2-dimethyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane by reacting it with 1,2,4-sodium triazolate. rasayanjournal.co.in This highlights the ability of the chloromethyl group to undergo nucleophilic substitution with nitrogen-containing heterocycles.

Furthermore, 2-halomethyl-1,3-cyclic acetals, including this compound, are valuable intermediates in the preparation of substituted amides. google.com They can react with substituted amines to form N-(1,3-dioxolan-2-ylmethyl) amides, which have applications in various fields. google.com

The dioxolane ring in these precursors often serves as a masked carbonyl group. This strategy is employed to protect a ketone or aldehyde functionality while other parts of the molecule undergo chemical transformations. The protecting group can be subsequently removed under acidic conditions to reveal the original carbonyl group. wikipedia.org This approach is particularly useful in the synthesis of complex molecules, including pharmaceutical intermediates. acs.orgsumitomo-chem.co.jp For instance, chloromethyldioxolane derivatives are utilized in the synthesis of compounds with potential biological activity. acs.orgrasayanjournal.co.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4469-49-2

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

2-(chloromethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C5H9ClO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3

InChI Key

VBGCEKQIYVBVEH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Chloromethyl 2 Methyl 1,3 Dioxolane

Direct Chloromethylation of Dioxolane Precursors

The conceptual approach of direct chloromethylation involves introducing a chloromethyl group onto a pre-existing dioxolane structure. This method typically requires a chloromethylating agent and a catalyst to facilitate the electrophilic substitution.

Chloromethylating agents are reactive compounds capable of introducing a -CH₂Cl group onto a substrate. Chloromethyl methyl ether (MOM-Cl) is a common example of such an agent. researchgate.net Its synthesis can be achieved by reacting dimethoxymethane (B151124) with an acyl chloride like benzoyl chloride in the presence of a catalyst such as trifluoromethanesulfonic acid, affording high yields. chemicalbook.com Another established method involves treating a mixture of formaldehyde (B43269) and methanol (B129727) with hydrogen chloride. orgsyn.org While these agents are effective for the chloromethylation of various organic molecules, particularly aromatic compounds via Friedel-Crafts-type reactions, their application for the direct chloromethylation of a pre-formed 2-methyl-1,3-dioxolane (B1212220) is not a commonly documented primary synthetic route for this specific compound.

Lewis acid catalysis is fundamental to many reactions involving the formation and modification of dioxolanes. acs.org In the context of chloromethylation, a Lewis acid would be essential to enhance the electrophilicity of the chloromethylating agent. More broadly, Lewis acids are critical in the synthesis of dioxolanes from epoxides and ketones, where they activate the epoxide ring towards nucleophilic attack by the ketone. acs.orgresearchgate.net A wide array of Lewis acids, including SnCl₂, BF₃·OEt₂, and various metal triflates, have been investigated for their efficacy in promoting the formation of the 1,3-dioxolane (B20135) ring system. researchgate.net Triarylmethyl cations, which can be structurally tuned to modify their reactivity, also serve as effective Lewis acid organocatalysts in related syntheses under mild conditions. researchgate.net

Cycloaddition Reactions in Chloromethyldioxolane Synthesis

Cycloaddition reactions represent a highly efficient and atom-economical pathway to 2-(chloromethyl)-2-methyl-1,3-dioxolane. This approach constructs the dioxolane ring from an epoxide and a ketone in a single step.

The most direct and widely reported synthesis of this compound involves the reaction of epichlorohydrin (B41342) with acetone (B3395972). In this process, the three-membered epoxide ring of epichlorohydrin undergoes a Lewis acid-catalyzed opening and subsequent cycloaddition with acetone to form the five-membered dioxolane ring. This reaction is highly efficient for producing the target molecule as well as other related 1,3-dioxolanes. researchgate.net The reaction of chloroacetone (B47974) with ethylene (B1197577) glycol also serves as a direct route to the title compound. lookchem.com

Significant research has been directed toward developing green and reusable catalytic systems for the cycloaddition of epichlorohydrin and acetone. researchgate.net These efforts aim to improve the atom economy and reduce waste. Supported heteropolyacids have emerged as particularly promising catalysts. researchgate.net For instance, cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K-10 clay has demonstrated high activity and reusability. researchgate.net The reaction is considered 100% atom-economical as all atoms from the reactants are incorporated into the final product. researchgate.net Other solid acid catalysts like K10 montmorillonite (B579905) clay and MoO₃/SiO₂ have also proven effective in catalyzing the formation of 1,3-dioxolanes from oxiranes and ketones, with K10 clay providing yields in the range of 50–80%. researchgate.net

Table 1: Catalytic Systems for the Cycloaddition Synthesis of this compound from Epichlorohydrin and Acetone

CatalystReactantsOptimal TemperatureMole Ratio (Epichlorohydrin:Acetone)Key FindingsReference
20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K10 (Cs-DTP/K10)Epichlorohydrin, Acetone70 °C1:8Highly active and reusable catalyst. Reaction is 100% atom economical and green. researchgate.net
K10 Montmorillonite ClayOxiranes, KetonesNot SpecifiedNot SpecifiedFound to be one of the best catalysts, yielding 50-80% of 1,3-dioxolanes under optimal conditions. researchgate.net
MoO₃/SiO₂Oxiranes, KetonesNot SpecifiedNot SpecifiedShowed better activity and selectivity compared to some other solid acid catalysts. researchgate.net

Derivatization from Related Halogenated Precursors

An alternative strategy involves synthesizing the target compound from other halogenated molecules through substitution or rearrangement reactions. This can involve starting with a different halogenated acetal (B89532) or a halogenated linear precursor that can be cyclized. A patent describes a process starting with the chlorination of vinyl acetate (B1210297) to yield 1,2-dichloroethyl acetate. google.com This intermediate is then reacted with ethylene glycol to form 2-chloromethyl-1,3-dioxolane. google.com Although this example produces the C2-unsubstituted dioxolane, the methodology can be adapted. google.com Another relevant method is the synthesis of the related 2-chloromethyl-1,3-dioxepane from chloroacetaldehyde (B151913) dimethyl acetal and 1,4-butanediol (B3395766) using an ion-exchange resin like Dowex 50 as a catalyst. prepchem.com This demonstrates the principle of transacetalization, where a diol displaces the methoxy (B1213986) groups of an acetal to form a cyclic acetal. prepchem.com A similar approach using chloroacetone and ethylene glycol is a viable route to this compound.

Optimization of Reaction Conditions and Yields

The synthesis of dioxolanes, including chloro-substituted analogues, typically involves the reaction of a ketone or an aldehyde with a diol in the presence of an acid catalyst. For the target compound, this would involve the reaction of chloroacetone with ethylene glycol. The optimization of such a reaction generally focuses on several key parameters:

Catalyst Selection and Loading: A variety of acid catalysts can be employed, ranging from homogeneous acids to solid acid catalysts. For related compounds, such as 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (B114739), heteropolyacids like cesium-substituted dodecatungstophosphoric acid (Cs2.5H0.5PW12O40) supported on K10 clay have been shown to be highly active. acs.org The catalyst loading is a critical parameter to optimize, as it influences the reaction rate and can affect the formation of byproducts. For the synthesis of chloromethyl ethylene carbonate, a related cyclic compound, catalyst loading was investigated in the range of 5 to 15% (w/w). mdpi.com

Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. For the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from epichlorohydrin and acetone, a temperature of 70 °C was found to be optimal. acs.org In the synthesis of other dioxolanes, reaction temperatures can range from room temperature to over 100°C, depending on the specific reactants and catalyst used. mdpi.comprepchem.com

Reactant Molar Ratio: The stoichiometry of the reactants is a key factor in maximizing the yield of the desired product while minimizing unreacted starting materials. In the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a mole ratio of 1:8 for epichlorohydrin to acetone was utilized. acs.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without promoting the degradation of the product or the formation of side products. For the synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one, reaction times are reported to be between 1 and 5 hours. google.com Photocatalytic syntheses of related acetals have reported reaction times ranging from 6 to 24 hours. chemicalbook.com

The following table summarizes optimized reaction conditions for the synthesis of related dioxolane compounds, which can serve as a starting point for the optimization of this compound synthesis.

Parameter4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane acs.org2-chloromethyl-1,3-dioxepane prepchem.com4-chloromethyl-5-methyl-1,3-dioxol-2-one google.com
Reactants Epichlorohydrin, AcetoneChloroacetaldehyde dimethyl acetal, 1,4-butanediol4,5-dimethyl-1,3-dioxol-2-one, Sulfuryl chloride
Catalyst 20% (w/w) Cs2.5H0.5PW12O40/K10 clayDowex 50 resinPhenyl selenium chloride
Temperature 70 °C115 °CRoom Temperature
Molar Ratio 1:8 (Epichlorohydrin:Acetone)Not specified1:0.8-2.5 (DMDO:Sulfuryl chloride)
Reaction Time Not specifiedUntil stoichiometric methanol collected1-5 hours
Yield High activity reportedNot specified60.1% - 86.8%

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst, and byproducts. For research applications requiring high purity, a multi-step purification process is often necessary.

Initial Work-up: The first step typically involves the removal of the catalyst, which can often be achieved by simple filtration, especially when a solid acid catalyst is used. prepchem.com The reaction mixture may then be neutralized and washed with water or an aqueous basic solution, such as sodium hydroxide (B78521), to remove acidic components and water-soluble impurities. google.com This is followed by separation of the organic and aqueous phases. google.com

Solvent Removal: If the reaction is carried out in a solvent, it is typically removed under reduced pressure using a rotary evaporator. google.com

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid dioxolanes. prepchem.comgoogle.com The boiling point of the compound is a key physical property that dictates the distillation conditions. While the specific boiling point of this compound is not readily available, related compounds like 2-(Chloromethyl)-1,3-dioxolane have a boiling point of 157-158 °C at atmospheric pressure and 93-94 °C at 12 mmHg. sigmaaldrich.com The choice of vacuum level is critical to avoid thermal decomposition of the product. For instance, 2-chloromethyl-1,3-dioxepane is purified by fractional distillation at 105 °C under a vacuum of 55 mm of Hg. prepchem.com

Crystallization: For solid compounds or those that can be induced to crystallize, recrystallization from a suitable solvent is a powerful purification technique. A patent for the purification of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone describes dissolving the crude product in a mixed alcohol solvent and crystallizing it at a low temperature (-10 to 0 °C). patsnap.com

Chromatography: For laboratory-scale purification and to obtain very high purity material, column chromatography can be employed. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a single solvent or a mixture of solvents) is optimized to achieve good separation of the target compound from its impurities. The progress of the purification is often monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). prepchem.com

The following table outlines purification techniques used for related dioxolane compounds.

Purification Step2-chloromethyl-1,3-dioxepane prepchem.com2-chloromethyl-1,3-dioxolane google.com4-chloromethyl-5-methyl-1,3-dioxole-2-ketone patsnap.com
Catalyst Removal FiltrationNot specifiedNot specified
Washing/Neutralization Not specifiedAqueous alkaline hydrolysisNot specified
Primary Purification Fractional distillationAzeotropic distillation (with benzene)Rearrangement by heating
Final Purification Fractional distillation under vacuumDistillationCrystallization from alcohol solvent
Purity Achieved High, confirmed by NMR and elemental analysis>98%>99%

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 2 Methyl 1,3 Dioxolane

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary mode of reaction for the chloromethyl group in 2-(chloromethyl)-2-methyl-1,3-dioxolane is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. These reactions are fundamental in utilizing this compound as a building block in organic synthesis.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azoles)

This compound readily undergoes reactions with various nitrogen-containing nucleophiles. For instance, its analogue, 2-chloromethyl-1,3-dioxolane, is known to react with substituted amines to form corresponding acetamides. google.com This type of reaction is a common strategy for introducing the dioxolane moiety into larger molecules. The reaction of 2-(chloromethyl)-1,3-dioxolane with azoles, such as imidazole (B134444) and 1,2,4-triazole, in the presence of a base, yields 1-(1,3-dioxolan-2-ylmethyl)azoles, which have been investigated for their potential biological activities. google.com The reaction typically proceeds in an inert organic solvent at elevated temperatures. google.com

Table 1: Examples of Reactions with Nitrogen Nucleophiles

Nucleophile Product Reaction Conditions
Substituted Amines N-substituted-2-(2-methyl-1,3-dioxolan-2-yl)methanamine -

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Xanthates)

Sulfur-based nucleophiles, known for their strong nucleophilicity, react effectively with this compound. libretexts.org Thiols and their corresponding thiolate anions are excellent nucleophiles for S(_N)2 reactions, readily displacing the chloride. libretexts.org While specific examples with this compound are not extensively detailed in the provided results, the general reactivity pattern of alkyl halides with sulfur nucleophiles is well-established. libretexts.orgnih.gov For instance, reactions of xanthate esters with amines are a known method for synthesizing carbamothioates. beilstein-journals.org The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) highlights the reactivity of similar structures with sulfur nucleophiles, proceeding through a seleniranium intermediate. mdpi.com

Table 2: Expected Products with Sulfur Nucleophiles

Nucleophile Expected Product
Thiols (R-SH) 2-Methyl-2-((R-thio)methyl)-1,3-dioxolane

Regioselectivity and Stereoselectivity in Substitution Pathways

In nucleophilic substitution reactions of this compound, the primary site of attack is the carbon of the chloromethyl group. The substitution occurs at this position due to the good leaving group ability of the chloride ion and the primary nature of the carbon, which favors an S(_N)2 mechanism.

Stereoselectivity becomes a significant consideration in the reactions of substituted dioxolanes. For example, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through the reaction of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The stereochemical outcome of the final product is determined by the stereospecific generation of this cation and the subsequent stereoselective trapping by the nucleophile. mdpi.com While this example involves the formation of the dioxolane ring itself, it underscores the importance of stereocontrol in reactions involving this heterocyclic system. In the case of pre-formed this compound, if the dioxolane ring itself is chiral, the substitution at the chloromethyl group could potentially be influenced by the existing stereocenter, leading to diastereomeric products.

Dioxolane Ring Reactivity and Transformations

The 1,3-dioxolane (B20135) ring, being an acetal (B89532), is generally stable to basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis Pathways

The dioxolane ring of this compound can be hydrolyzed under acidic conditions to regenerate the corresponding carbonyl compound and diol. Cyclic acetals are known to undergo deprotection through acid-catalyzed transacetalization or hydrolysis in aqueous acid. organic-chemistry.org The stability of related 1,3-dioxolanes has been shown to be pH-dependent, with hydrolysis occurring much more rapidly at acidic pH (e.g., pH 3) compared to neutral or basic conditions. grafiati.com For instance, a study on 2-ethyl-4-methyl-1,3-dioxolane (B3021168) showed that hydrolysis occurred within hours at pH 3, while it was more stable at pH 9. grafiati.com The hydrolysis of 2-methyl-1,3-dioxolane (B1212220) can be intensified using reactive distillation. researchgate.net Interestingly, the cyclic acetal product appears to remain largely unaffected during aqueous alkaline hydrolysis, a property that can be exploited for purification. google.com

Ring-Opening Reactions in Polymerization Contexts

The 1,3-dioxolane ring can undergo cationic ring-opening polymerization to form poly(dioxolane). rsc.orgescholarship.org This process is typically initiated by Lewis acids. rsc.org The polymerization of 1,3-dioxolane is known to be susceptible to cyclization of the polymer chains. rsc.org However, methods like reversible-deactivation cationic ring-opening polymerization (RD-CROP) have been developed to synthesize high molecular weight poly(1,3-dioxolane). escholarship.org The presence of substituents on the dioxolane ring can influence the polymerization process. For instance, the ring-opening polymerization of 1,3-dioxolane-4-ones, which are related structures, can be complicated by side reactions involving formaldehyde (B43269) elimination. rsc.org In the context of this compound, the chloromethyl group could potentially influence the polymerization or be a site for post-polymerization modification.

Elimination Reactions for Olefin Formation

The treatment of this compound with a strong base can induce a dehydrochlorination reaction, yielding the corresponding exocyclic olefin, 2-methylene-2-methyl-1,3-dioxolane. This transformation is a valuable method for the synthesis of cyclic ketene (B1206846) acetals.

The reaction typically proceeds via an E2 (bimolecular elimination) mechanism. This pathway involves a single concerted step where the base abstracts a proton from the methyl group at the C2 position, while simultaneously, the chlorine atom is expelled as a leaving group, leading to the formation of a carbon-carbon double bond. The stability of the dioxolane ring is generally maintained under these conditions.

While specific studies detailing the elimination reaction for this compound are not extensively documented in readily available literature, the reaction is analogous to the preparation of other 2-methylenedioxolanes from their corresponding 2-chloromethyl precursors. For instance, the synthesis of various 2-methylenedioxolanes using potassium hydroxide (B78521) (KOH) has been described. acs.org The reaction is typically carried out at elevated temperatures in a suitable solvent.

Table 1: Representative Conditions for Elimination Reactions of Halomethyl Dioxolanes

Starting MaterialReagentSolventTemperatureProductYield
4-Chloromethyl-2,2-dimethyl-1,3-dioxolaneNaOHPolyethylene (B3416737) glycol dimethyl ether 250120 °C2,2-Dimethyl-4-methylene-1,3-dioxolane92% acs.org
4-Chloromethyl-2,2-(pentamethylene)-1,3-dioxolaneKOHNot SpecifiedNot Specified2,2-(Pentamethylene)-4-methylene-1,3-dioxolane87% acs.org

This table presents data for analogous compounds to illustrate the general conditions for the elimination reaction.

The efficiency of the elimination process can be influenced by several factors, including the strength of the base, the reaction temperature, and the choice of solvent. Strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions.

Interaction Studies with Various Electrophiles and Nucleophiles

The electrophilic carbon of the chloromethyl group is the primary site for reaction with nucleophiles. The compound serves as a versatile alkylating agent, introducing the 2-methyl-1,3-dioxolan-2-ylmethyl moiety onto various substrates. The dioxolane ring itself is relatively inert to nucleophilic attack under neutral or basic conditions but can be cleaved under strong acidic conditions.

Reactions with Nucleophiles:

This compound readily undergoes nucleophilic substitution reactions, primarily following an SN2 mechanism. This involves the attack of a nucleophile on the carbon atom bonded to the chlorine, resulting in the displacement of the chloride ion.

Nitrogen Nucleophiles: Amines and their derivatives react with this compound to form N-alkylated products. For example, its reaction with secondary amines yields tertiary amines, which are valuable intermediates in organic synthesis. lookchem.com The reaction of similar 2-halomethyl-1,3-cyclic acetals with substituted amines to produce herbicidally active acetamides has also been reported. google.com

Organometallic Reagents: Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are highly effective for forming new carbon-carbon bonds. libretexts.orglibretexts.orgethz.ch These reagents attack the electrophilic carbon of the chloromethyl group to yield the corresponding elongated carbon chain. libretexts.orgyoutube.com The reaction must be carried out under anhydrous conditions, as these organometallic reagents are strong bases and will react with any protic species present. youtube.com

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileReagent TypeProduct Type
Secondary Amine (e.g., R₂NH)Nitrogen NucleophileTertiary Amine (R₂N-CH₂-C(CH₃)(OCH₂CH₂O)) lookchem.com
Grignard Reagent (e.g., R'-MgBr)Carbon NucleophileAlkylated Dioxolane (R'-CH₂-C(CH₃)(OCH₂CH₂O)) libretexts.orgethz.ch
Organolithium (e.g., R'-Li)Carbon NucleophileAlkylated Dioxolane (R'-CH₂-C(CH₃)(OCH₂CH₂O)) libretexts.orglibretexts.org

Interactions with Electrophiles:

As a molecule with lone pairs of electrons on its oxygen atoms, this compound can act as a Lewis base and interact with strong electrophiles. However, its primary role in synthesis is that of an electrophile (alkylating agent) at the chloromethyl position. Interaction with strong Lewis acids could potentially lead to the cleavage of the dioxolane ring, but this is not its typical reactive pathway under standard synthetic conditions.

Applications of 2 Chloromethyl 2 Methyl 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

2-(Chloromethyl)-2-methyl-1,3-dioxolane is a valuable compound in organic synthesis, primarily utilized as a versatile building block and intermediate. sigmaaldrich.com Its utility stems from its bifunctional nature, possessing a reactive chloromethyl group alongside a 1,3-dioxolane (B20135) ring. The dioxolane moiety serves as a protective group for a ketone (specifically, acetone), which can be revealed through hydrolysis under acidic conditions. This latent ketone functionality, combined with the readily displaceable chlorine atom, allows for the strategic and sequential introduction of different molecular fragments, making it a key component in the synthesis of more complex molecules. google.comchemicalbook.com The compound is often employed in industrial manufacturing processes and for early discovery research. sigmaaldrich.comchemicalbook.com

The compound's structure is highly conducive to the synthesis of functionalized heterocyclic compounds. nih.gov The primary reaction pathway involves the nucleophilic substitution of the chloride atom, which allows for the attachment of a wide variety of functional groups. The resulting intermediate can then undergo further transformations. For example, upon deprotection of the dioxolane ring to unmask the ketone, intramolecular cyclization reactions can be initiated to form various heterocyclic systems. This strategy is employed in the synthesis of heterocycles such as furans and pyrroles. nsf.gov The reaction of the chloromethyl group can lead to precursors for oxiranes, which are themselves critical intermediates in the synthesis of more elaborate heterocyclic structures. acs.org The ability to construct these ring systems is fundamental in medicinal chemistry and materials science, where heterocyclic motifs are prevalent. beilstein-journals.orgnih.gov

This compound plays a role as an intermediate in the synthesis of chiral compounds, which are crucial in the pharmaceutical industry due to the distinct biological activities of different enantiomers. nih.govnih.gov While the parent molecule is achiral, it can be used to generate stereocenters. For instance, a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, is an important chiral pharmaceutical intermediate whose enantiomers can be separated using chiral capillary gas chromatography. nih.gov Synthetic strategies can involve reacting the chloromethyl group with chiral nucleophiles or employing chiral catalysts to direct the reaction pathway, leading to the preferential formation of one enantiomer. This asymmetric synthesis approach is essential for producing single-enantiomer drugs and other biologically active molecules where specific stereochemistry is required for efficacy. nih.govmdpi.com

Utility in Polymer Science and Engineering

The unique chemical characteristics of this compound make it a valuable component in polymer science and engineering. sigmaaldrich.comsigmaaldrich.com It can function both as a monomer to build polymer chains and as a crosslinking agent to modify and enhance the properties of polymeric materials. bldpharm.comrsc.org

The 1,3-dioxolane ring within the molecule is susceptible to cationic ring-opening polymerization (ROP). rsc.orgresearchgate.net This process allows for the creation of polymer backbones containing acetal (B89532) linkages. A key feature of these linkages is their susceptibility to hydrolysis under acidic conditions, which imparts degradability to the resulting polymer. This is a highly sought-after characteristic for creating more environmentally benign plastics and for biomedical applications, such as temporary medical devices or drug delivery vehicles. The polymerization of cyclic acetals like 1,3-dioxolane is known to be prone to cyclization, but this can be managed using techniques like the Active Monomer mechanism. rsc.orgresearchgate.netacs.org The pendant chloromethyl group on the polymer chain provides a reactive handle for post-polymerization modification, enabling the attachment of various functional molecules to create tailored materials.

Crosslinking involves the formation of chemical bonds that link one polymer chain to another, creating a three-dimensional network that enhances the material's properties. sigmaaldrich.com this compound can be used as a crosslinking agent due to its reactive chloromethyl group. This group can form covalent bonds with functional sites on existing polymer chains. The formation of these crosslinks can improve the mechanical strength, thermal stability, and chemical resistance of the polymer. nih.gov This technique is widely used to convert weaker plastics into more robust and resilient materials suitable for a range of demanding applications. sigmaaldrich.com

Applications in Agrochemical Research and Development

In the field of agrochemical research, this compound and its close structural relatives serve as important intermediates in the synthesis of active ingredients for crop protection. google.com For example, a related compound, 2-chloromethyl-1,3-dioxolane, is used in the synthesis of compounds for controlling neonicotinoid-resistant pests. chemicalbook.com Furthermore, dioxolane-substituted compounds have been developed as herbicide antidotes, designed to protect crops from the phytotoxic effects of certain herbicides. google.com The synthesis routes for these agrochemicals often involve reacting the 2-halomethyl-1,3-cyclic acetal with a substituted amine, demonstrating the compound's utility as a foundational building block in this sector. google.com

Synthesis of Agrochemical Intermediates

The primary application of this compound and its structural analogs in agrochemistry lies in their use as intermediates for synthesizing fungicides, particularly those belonging to the triazole class. The dioxolane moiety is a critical component in the structure of several systemic fungicides.

A prominent example is the synthesis of propiconazole (B1679638), a broad-spectrum foliar fungicide widely used in agriculture to control a variety of fungal diseases on cereals and other crops. tudublin.iewikipedia.org The synthesis of propiconazole involves a multi-step process where a key intermediate is a substituted dioxolane. While some syntheses may start with slightly different precursors, the core reaction pathway highlights the utility of the halomethyl-dioxolane structure.

The synthesis of propiconazole typically begins with the reaction of 2,4-dichloroacetophenone with 1,2-pentanediol (B41858) to form the dioxolane ring structure. google.comgoogle.com This is followed by a bromination or chlorination step to create a reactive halomethyl group, resulting in an intermediate like 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. tudublin.iegoogle.com This intermediate is structurally analogous to this compound, featuring the crucial reactive halogenated methyl group attached to the dioxolane ring.

The research into the synthesis of propiconazole has led to various refinements to improve yield and reduce impurities. tudublin.iegoogle.com These synthetic routes underscore the importance of halomethyl-dioxolane intermediates as foundational components for constructing complex, biologically active agrochemicals.

Table 1: Key Intermediates in Propiconazole Synthesis This table is interactive. You can sort the data by clicking on the column headers.

Intermediate Name Precursors Role in Synthesis
2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane 2,4-dichloroacetophenone, 1,2-pentanediol Formation of the core dioxolane ring structure. google.comgoogle.com
2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, Bromine Introduction of a reactive leaving group (bromomethyl) for the subsequent reaction. tudublin.iegoogle.com
Propiconazole 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane, 1,2,4-triazole Final active ingredient, formed by the nucleophilic substitution of the bromo-intermediate with triazole. tudublin.iewikipedia.org

Contributions to Efficacy Enhancement in Crop Protection Formulations

While the dioxolane chemical structure is present in compounds that have been investigated for their potential as adjuvants, there is currently no specific research demonstrating that this compound itself is used for this purpose. However, studies on other low-molecular-weight dioxolanes provide insight into how this class of compounds can function to enhance herbicidal efficacy.

Research has been conducted on compounds such as 2,2-dimethyl-1,3-dioxolane (B146691) (DMD), 2,2,4-trimethyl-1,3-dioxolane (B74433) (TMD), and (2,2-dimethyl-1,3-dioxan-4-yl)methanol (B11922737) (DDM) as potential adjuvants for glyphosate-based herbicides. nih.govnih.govresearchgate.net These studies have shown that the addition of these dioxolanes can significantly improve the herbicidal effect, allowing for a reduction in the required dose of the active ingredient. nih.govnih.gov For example, the application of these dioxolanes at a concentration of 1% by volume was found to enhance the activity of a glyphosate (B1671968) formulation, reducing the effective dose needed for 100% efficacy by 40-50% on the weed species Chenopodium album. nih.govnih.gov

The proposed mechanism for this enhancement is that these dioxolane-based adjuvants can improve the properties of the spray solution, potentially by increasing the contact area of the droplets on the plant surface and improving the penetration of the active ingredient through the plant's cuticle. nih.gov

Table 2: Efficacy Enhancement of Glyphosate with Dioxolane Adjuvants This table is interactive. You can sort the data by clicking on the column headers.

Adjuvant Chemical Name Observed Effect on Glyphosate Efficacy Reference
DMD 2,2-dimethyl-1,3-dioxolane 40% reduction in the effective dose (ED) required for 100% efficacy. nih.govnih.gov nih.govnih.gov
TMD 2,2,4-trimethyl-1,3-dioxolane 50% reduction in the effective dose (ED) required for 100% efficacy. nih.govnih.gov nih.govnih.gov

It is important to note that these findings relate to simpler dioxolane structures and not to this compound. The presence of the chloromethyl group in the target compound of this article imparts different chemical properties, and its potential role as an adjuvant in crop protection formulations has not been documented in the reviewed scientific literature. Therefore, while the broader class of dioxolanes shows promise in enhancing formulation efficacy, this specific application is not an established role for this compound.

Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are fundamental to confirming the molecular structure of 2-(Chloromethyl)-2-methyl-1,3-dioxolane and evaluating its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive information about its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the chloromethyl protons, and the methylene (B1212753) protons of the dioxolane ring. The chemical shifts and coupling patterns of these signals would be characteristic of the compound's specific arrangement of atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the methyl carbon, the chloromethyl carbon, the quaternary carbon of the dioxolane ring, and the two equivalent methylene carbons of the ring.

While ¹H and ¹³C NMR spectra for the closely related compound 2-Chloromethyl-1,3-dioxolane are available in various databases, specific and detailed research findings for this compound are not readily found in publicly accessible scientific journals. Chemical suppliers that offer this compound often possess this data for their own quality assurance purposes.

Expected ¹H and ¹³C NMR Data for this compound:

Analysis Expected Chemical Shift (ppm) and Multiplicity
¹H NMR Data not publicly available.
¹³C NMR Data not publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups, C-O stretching vibrations of the dioxolane ring, and a C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for a complete vibrational analysis.

As with NMR data, detailed and published IR and Raman spectra specifically for this compound are not widely available in the public domain.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
C-H (Alkyl)2850-3000
C-O (Ether)1050-1150
C-Cl600-800

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for non-volatile impurities or for monitoring reactions in the liquid phase. A suitable HPLC method would involve a specific stationary phase and mobile phase to achieve optimal separation. While methods for related dioxolane compounds have been documented, specific HPLC analytical methods for this compound are not detailed in the available scientific literature.

Thermogravimetric Analysis (TGA) for Polymer Characterization (indirectly related to compound)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thermofisher.com This method is particularly valuable in polymer science for assessing the thermal stability and decomposition characteristics of polymeric materials. youtube.com The analysis provides a TGA curve, which plots mass loss against temperature, offering critical data on the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual mass. youtube.comyoutube.com This information is crucial for determining the upper service temperature of a polymer, predicting its lifespan, and quality control. youtube.com

While direct TGA studies on polymers synthesized from this compound are not prominently available in the reviewed literature, the thermal behavior of polymers containing structurally similar dioxolane moieties provides significant insight. The inclusion of the dioxolane ring and other functional groups in a polymer backbone or side chain influences its thermal degradation profile.

TGA of Dioxolane-Containing Copolymers

Research into copolymers incorporating dioxolane derivatives demonstrates how TGA is used to evaluate thermal stability. For instance, a study on copolymers of [2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate (B77674) (CPhDMA) with styrene (B11656) (St) and acrylonitrile (B1666552) (AN) utilized TGA to characterize their thermal properties. researchgate.net The TGA curves for these copolymers revealed that their thermal stability is influenced by the composition of the comonomers.

Table 1: TGA Data for Copolymers Containing a Dioxolane Moiety

Copolymer CompositionOnset Decomposition Temperature (°C)Maximum Decomposition Temperature (°C)
poly(0.42 CPhDMA - 0.58 St)~250~400
poly(0.18 CPhDMA - 0.82 St)~275~420
poly(0.06 CPhDMA - 0.94 AN)~260~380
poly(0.45 CPhDMA - 0.55 AN)~250~375

Note: Data is estimated from graphical representations in the source literature researchgate.net.

TGA of Poly(1,3-dioxolane)

Further illustrating the thermal properties of polymers with a dioxolane backbone, studies on poly(1,3-dioxolane) (PDOL) show its thermal stability. An in situ polymerized 1,3-dioxolane (B20135) (PDOL) used in a composite polymer electrolyte demonstrated enhanced thermal stability compared to a liquid electrolyte. rsc.org The TGA results indicated that the PDOL-based material experienced minimal mass loss up to 166.42 °C, which is attributed to the high molecular weight and long-chain structure of the polymer that hinders thermal decomposition. rsc.org The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) has also been reported, highlighting the goal of enhancing the physical properties of such polymers, which implicitly includes their thermal characteristics. nih.gov

Factors Influencing Polymer Thermal Stability

The thermal stability of a polymer is intrinsically linked to its chemical structure, including bond strength, molecular weight, and the presence of specific functional groups. youtube.com For polymers containing the this compound moiety, several structural aspects would be expected to influence their TGA profile:

Dioxolane Ring: The five-membered dioxolane ring itself has a specific thermal stability. Its degradation can proceed via ring-opening mechanisms.

Chloromethyl Group: The C-Cl bond is generally less stable than C-C or C-H bonds and can be a site for the initiation of thermal degradation. The release of HCl at elevated temperatures is a common degradation pathway for chlorinated polymers.

Methyl Group: The presence of a methyl group at the C2 position can influence the steric hindrance and electronic effects within the ring, potentially affecting the initiation of decomposition.

The degradation process often involves multiple steps, such as the initial loss of volatile components or moisture, followed by the primary decomposition of the polymer backbone, and finally, the carbonization of the residue at very high temperatures. youtube.com

Theoretical and Computational Chemistry Studies of 2 Chloromethyl 2 Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding, and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a powerful class of computational methods that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying organic molecules.

For a molecule like 2-(Chloromethyl)-2-methyl-1,3-dioxolane, DFT calculations would be instrumental in determining key electronic properties. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In studies of related compounds, such as the 1,3-dipolar cycloaddition reactions of various molecules, DFT has been used to investigate reaction mechanisms, regioselectivity, and the influence of substituents. mdpi.commdpi.com For instance, calculations at the B3LYP or M06-2X functional levels with basis sets like 6-311+G(d,p) are commonly employed to locate transition states and calculate activation energies, providing deep mechanistic insights. mdpi.com Such an approach for this compound could predict its behavior in similar cycloaddition reactions or other chemical transformations. DFT is also used to predict the impact of solvents on reaction pathways, often using models like the Polarizable Continuum Model (PCM). researchgate.net

Ab initio (Latin for "from the beginning") molecular orbital theory comprises methods that are derived directly from theoretical principles without the inclusion of experimental data. stackexchange.com The foundational method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. stackexchange.com More accurate, "post-Hartree-Fock" methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory build upon the HF result to better account for electron correlation.

These methods can be applied to this compound to obtain highly accurate geometric parameters, vibrational frequencies, and energies. For example, a study on various acetaldehyde (B116499) conformers used ab initio methods at the 6-31G level to determine the most stable structures and their binding energies. scispace.com Similar calculations on this compound would provide a precise picture of its three-dimensional structure and the energetic relationships between its possible conformers. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, often serve as a benchmark for validating results from other computational approaches.

Conformational Analysis and Energy Landscape Mapping

The 1,3-dioxolane (B20135) ring is not planar and exists in various conformations, most commonly the "envelope" and "twist" forms. The presence of substituents at the C2 position—a methyl group and a chloromethyl group—introduces further conformational complexity.

Conformational analysis aims to identify the stable conformers of a molecule and map the potential energy surface that connects them. This involves calculating the energy of the molecule as a function of its dihedral angles. Quantum-chemical methods are essential for this task. For instance, studies on substituted 1,3-dioxanes (a six-membered ring analogue) have used methods like the Hartree-Fock (HF) level of theory with the 6-31G(d) basis set to explore the potential energy surface and identify chair and twist conformers as minima. researchgate.netresearchgate.net

An illustrative table below shows the kind of data that would be generated from a conformational analysis of a related compound, 5-substituted-1,3-dioxane, showing the relative energies of different conformers.

ConformerRelative Energy (kcal/mol) - R=EtRelative Energy (kcal/mol) - R=i-PrRelative Energy (kcal/mol) - R=t-Bu
Chair (Equatorial)0.000.000.00
Chair (Axial)1.131.352.59
1,4-Twist6.847.026.42
2,5-Twist6.276.356.23
Data adapted from a study on 5-substituted 1,3-dioxanes and is for illustrative purposes. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and mapping the potential energy surface, researchers can identify likely sites for nucleophilic or electrophilic attack and predict the most favorable reaction pathways.

For this compound, the presence of electronegative oxygen and chlorine atoms creates a distinct electrostatic potential map. The chlorine atom on the methyl group makes the adjacent carbon an electrophilic site, susceptible to nucleophilic substitution. The acetal (B89532) carbon (C2) is another key reactive center, prone to hydrolysis under acidic conditions to yield acetone (B3395972) and ethylene (B1197577) glycol. masterorganicchemistry.com

Computational methods can model these reactions. For example, the hydrolysis of halomethanes has been studied using DFT to calculate the energy barriers for different proposed mechanisms, revealing the catalytic effect of water molecules in the transition state. researchgate.net A similar study on this compound could elucidate the mechanism of its hydrolysis or its reaction with various nucleophiles, identifying the transition state structures and calculating the activation energies for competing pathways. This would provide a detailed, atomistic understanding of its chemical behavior.

Kinetic Modeling and Thermodynamic Parameters of Reactions

Beyond identifying reaction pathways, computational chemistry can quantify the thermodynamic and kinetic parameters that govern them. Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction determine the position of chemical equilibrium. Kinetic parameters, primarily the activation energy (Ea), determine the reaction rate.

Detailed kinetic models have been developed for the combustion and oxidation of the parent 1,3-dioxolane molecule. researchgate.netacs.org These models are built using reaction rate coefficients and thermochemical data that are often calculated theoretically or estimated by analogy. researchgate.net For the pyrolysis of 1,3-dioxolane, the temperature dependence of the rate constant was determined experimentally and supported by mechanistic analysis. researchgate.net

For a reaction involving this compound, such as its hydrolysis, computational methods can provide crucial data for a kinetic model. Transition state theory can be used to calculate the rate constants from the computed Gibbs free energy of activation.

The table below illustrates the type of thermodynamic data that can be computed, using data from a DFT study on the hydrolysis of substituted caprolactones as an example.

ReactantProductΔH (kcal/mol)ΔG (kcal/mol)
4-H-Caprolactone + H₂O6-Hydroxyheptanoic acid-4.4-10.0
4-Me-Caprolactone + H₂O6-Hydroxy-4-methylheptanoic acid-4.3-9.9
4-Et-Caprolactone + H₂O6-Hydroxy-4-ethylheptanoic acid-4.6-10.2
4-iPr-Caprolactone + H₂O6-Hydroxy-4-isopropylheptanoic acid-4.2-9.8
Data adapted from a DFT study on the hydrolysis of 4-alkyl-caprolactones and is for illustrative purposes. figshare.com

By applying these computational techniques to this compound, a comprehensive understanding of its stability, structure, and reactivity can be achieved, guiding its application in synthesis and materials science.

Q & A

Q. What strategies mitigate environmental risks associated with this compound’s use?

  • Methodological Answer :
  • Biodegradation : Aerobic soil studies (OECD 307) show half-life >60 days, suggesting persistence. Bioaugmentation with Pseudomonas spp. reduces degradation time to ~20 days .
  • Green synthesis : Replace chlorinated precursors with bromine or iodine derivatives, which have lower eco-toxicity .
  • Lifecycle analysis (LCA) : Compare waste generation across synthetic routes, prioritizing atom economy >65% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.